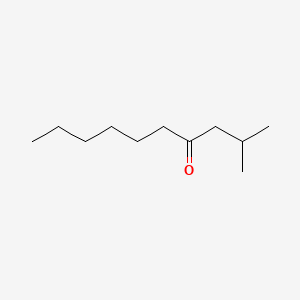

2-Methyl-4-decanone

Descripción general

Descripción

2-Methyl-4-decanone is an organic compound with the molecular formula C₁₁H₂₂O. It is a methyl ketone, characterized by the presence of a methyl group attached to the fourth carbon of a decanone chain. This compound is known for its distinct chemical properties and is used in various industrial and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-4-decanone can be synthesized through several methods. One common approach involves the alkylation of 2-decanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-4-decen-1-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Oxidation Reactions

Tsuji-Wacker-Type Oxidation

2-Methyl-4-decanone can undergo palladium-catalyzed oxidation under aerobic conditions. This reaction typically involves the conversion of terminal olefins to α,β-unsaturated methyl ketones, followed by further oxidation to form α,β-unsaturated diketones. The mechanism involves coordination of the palladium catalyst to the carbonyl group, facilitating oxidative cleavage and subsequent enone formation .

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation using palladium-based catalysts (e.g., Pd/C) under high pressure and temperature is employed to produce this compound. This method is efficient for large-scale synthesis, though specific reaction details (e.g., temperature, pressure) are often proprietary.

Substitution Reactions

Transition Metal-Catalyzed Alkylation

A patented method uses rhodium catalysts (e.g., [Rh(C₈H₁₄)₂]²) and 2-aminopyridine derivatives to facilitate substitution reactions. The process involves:

-

Ketimine Formation : Condensation of the ketone with 2-amino-3-pycoline.

-

Carbon-Carbon Bond Cleavage : The transition metal catalyst coordinates to the ketimine, enabling β-hydrogen removal to form an olefin.

-

Hydroacylation : Reaction with a new olefin forms a substituted ketimine, which is hydrolyzed to yield the final ketone .

| Olefin | Product | Yield (%) |

|---|---|---|

| 1-Hexene | 2-Octanone | 86 |

| 3,3-Dimethyl-1-butene | 5,5-Dimethyl-2-hexanone | 100 |

| Vinylcyclohexane | 4-Cyclohexyl-2-butanone | 42 |

Fragmentation and Decomposition

Electron Ionization-Induced Fragmentation

Under electron ionization (EI) mass spectrometry, this compound undergoes β-cleavage and McLafferty rearrangements. Key observations include:

-

Major Fragments :

Mechanistic Insights

Fragmentation pathways are influenced by methyl group positioning. For example, the increased abundance of m/z 69 in structurally similar compounds (e.g., 8-methyl-4-nonanone) suggests tertiary radical stabilization .

Catalytic Processes

Palladium-Catalyzed Oxidative Cleavage

Tsuji-Wacker-type systems enable oxidative cleavage of terminal olefins to α,β-unsaturated ketones. The reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates, with oxygen serving as the terminal oxidant .

Rhodium-Mediated Substitution

Rhodium catalysts facilitate alkyl group substitution via ketimine intermediates. This method is versatile for synthesizing structurally diverse ketones, though yields vary depending on olefin reactivity .

Oxidation

-

Reagents : Palladium catalysts (e.g., Pd/C), oxygen.

-

Conditions : High pressure/temperature.

Substitution

-

Reagents : Rhodium catalysts, 2-aminopyridine derivatives, olefins.

-

Conditions : 150°C, toluene solvent.

Fragmentation

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

2-Methyl-4-decanone is primarily utilized in the fragrance industry due to its pleasant odor profile. It is often used as a flavoring agent in food products and as a fragrance component in personal care products.

- Safety Assessments : Evaluations have indicated that this compound is not expected to be genotoxic or phototoxic, making it a suitable candidate for use in consumer products . The International Fragrance Association (IFRA) has established safety standards that include this compound, confirming its acceptability for use within specified limits.

Volatile Organic Compounds (VOCs)

As a VOC, this compound plays a significant role in environmental studies. VOCs are important for understanding air quality and their effects on human health.

- Detection of Bed Bugs : Research indicates that certain VOCs, including ketones like this compound, can be employed in detecting bed bugs. These compounds are released by bed bugs and can be used as indicators for infestation .

Medicinal Chemistry

Recent studies have explored the potential of this compound derivatives in medicinal chemistry, particularly as inhibitors of prolyl hydroxylase domain (PHD) enzymes.

- Hypoxia-Inducible Factor (HIF) Inhibition : Compounds related to this compound have been investigated for their ability to inhibit PHDs, which are crucial for regulating HIF pathways involved in anemia and ischemia-related diseases. Structure-activity relationship (SAR) studies suggest that modifications to the ketone structure can enhance potency and selectivity against specific PHD isoforms .

Environmental Impact

The environmental safety of this compound has been assessed through various studies focusing on its atmospheric degradation and reactivity.

- Atmospheric Chemistry : It is essential to understand how VOCs like this compound interact with other atmospheric components. Studies indicate that these compounds undergo physical and chemical transformations that influence their persistence and reactivity in the atmosphere .

Data Tables

Case Studies

- Fragrance Safety Assessment : A comprehensive evaluation of this compound was conducted to assess its safety for use in fragrances. The study concluded that it does not pose significant genotoxic or reproductive risks at typical exposure levels .

- Bed Bug Detection Study : A study demonstrated the efficacy of using VOCs, including this compound, as reliable indicators for bed bug infestations. The research highlighted the potential for developing traps based on these volatile compounds to monitor pest populations effectively .

- PHD Inhibitor Development : Research involving spiro[4.5]decanones has shown that modifications of this compound can lead to potent PHD inhibitors with therapeutic potential in treating conditions like anemia .

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-decanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function and activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme inhibition .

Comparación Con Compuestos Similares

2-Decanone: Similar in structure but lacks the methyl group at the fourth position.

4-Decanone: Similar in structure but lacks the methyl group at the second position.

2-Methyl-3-decanone: Similar in structure but has the methyl group at the third position instead of the fourth.

Uniqueness: 2-Methyl-4-decanone is unique due to its specific placement of the methyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, boiling point, and solubility compared to its analogs .

Actividad Biológica

2-Methyl-4-decanone, a ketone compound with the chemical formula CHO, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and antifungal properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure:

this compound is characterized by a long carbon chain with a methyl group at the second position. Its structure can influence its reactivity and biological interactions. The compound is known to undergo various chemical reactions, including oxidation to form 2-Methyl-4-decanoic acid and reduction to yield 2-Methyl-4-decanol.

Mechanism of Action:

The biological activity of this compound is believed to stem from its interactions with enzymes and proteins within biological systems. It may alter enzyme functions and cellular signaling pathways, although specific molecular targets are still under investigation.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in medicine and agriculture.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant antifungal activity |

Case Studies

Case Study 1: Antifungal Activity

In a study evaluating the antifungal properties of various ketones, this compound was tested against Candida albicans. The results indicated a notable reduction in fungal growth, supporting its potential as a therapeutic agent for fungal infections.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited varying degrees of inhibition, highlighting its potential utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 2-Decanone | Lacks methyl group at the second position | Lower antimicrobial activity |

| 4-Decanone | Methyl group at fourth position | Similar but less effective |

| 2-Methyl-3-decanone | Methyl group at third position | Different activity profile |

This comparison illustrates that the placement of the methyl group significantly influences the biological properties of these compounds.

Future Directions in Research

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. There is a growing interest in exploring its potential as a lead compound for developing novel pharmaceuticals targeting microbial infections. Additionally, further studies are required to assess its safety profile and efficacy in clinical settings.

Propiedades

IUPAC Name |

2-methyldecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIWMSRDAQBYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216480 | |

| Record name | 2-Methyl-4-decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-25-7 | |

| Record name | 4-Decanone, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYL ISOBUTYL KETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.